molecular formula C5H7Cl2N B14151911 2,4-Dichloro-2-methylbutanenitrile CAS No. 89215-42-9

2,4-Dichloro-2-methylbutanenitrile

Cat. No.: B14151911
CAS No.: 89215-42-9
M. Wt: 152.02 g/mol
InChI Key: SRWYIUOOWAXFDZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-2-methylbutanenitrile is an organic compound with the molecular formula C5H7Cl2N It is a nitrile derivative characterized by the presence of two chlorine atoms and a methyl group attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-2-methylbutanenitrile typically involves the chlorination of 2-methylbutanenitrile. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction can be represented as follows:

[ \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CN} + \text{Cl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{C}(\text{Cl}_2)(\text{CH}_3)\text{CN} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-2-methylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-dichloro-2-methylbutanoic acid.

    Reduction: Formation of 2,4-dichloro-2-methylbutylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-2-methylbutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-2-methylbutanenitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules. The chlorine atoms can participate in electrophilic reactions, leading to the formation of reactive intermediates that can affect cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobutanenitrile: Similar structure but lacks the methyl group.

    2,4-Dichloro-2-methylpentanenitrile: Similar structure with an additional carbon in the backbone.

    2,4-Dichloro-2-methylpropanenitrile: Similar structure but with a shorter carbon chain.

Uniqueness

2,4-Dichloro-2-methylbutanenitrile is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

89215-42-9

Molecular Formula

C5H7Cl2N

Molecular Weight

152.02 g/mol

IUPAC Name

2,4-dichloro-2-methylbutanenitrile

InChI

InChI=1S/C5H7Cl2N/c1-5(7,4-8)2-3-6/h2-3H2,1H3

InChI Key

SRWYIUOOWAXFDZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCl)(C#N)Cl

Origin of Product

United States

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